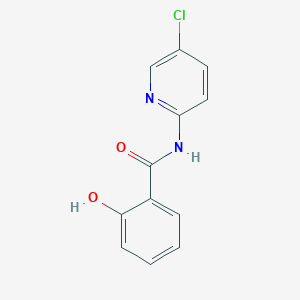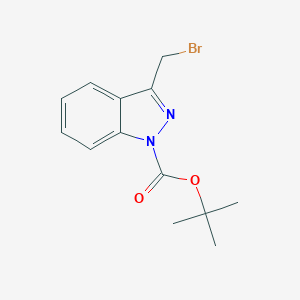
(4,6-Dimethoxypyrimidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethoxypyrimidin-2-yl)methanol is a chemical compound belonging to the class of pyrimidine derivatives It is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a hydroxymethyl group at the 2 position
Mechanism of Action
Target of Action
(4,6-Dimethoxypyrimidin-2-yl)methanol is a key intermediate in the synthesis of sulfonylurea herbicides . These herbicides primarily target the acetolactate synthase (ALS) enzyme in plants, inhibiting its function and leading to the death of the plant .
Mode of Action
The compound interacts with its target, the ALS enzyme, by binding to its active site. This prevents the enzyme from catalyzing the production of branched-chain amino acids, which are essential for plant growth and survival .
Biochemical Pathways
The inhibition of the ALS enzyme disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to a halt in protein synthesis and plant growth, ultimately resulting in the death of the plant .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of sulfonylurea herbicides, which are typically absorbed through the roots and leaves of plants and transported throughout the plant via the xylem .
Result of Action
The primary result of the action of this compound, when used in the synthesis of sulfonylurea herbicides, is the death of the plant. This is due to the disruption of essential amino acid synthesis, which halts protein synthesis and plant growth .
Action Environment
The action of this compound, as part of a sulfonylurea herbicide, can be influenced by various environmental factors. For instance, the pH of the soil can affect the rate of degradation of the herbicide, with lower pH soils exhibiting an increased rate of degradation . Temperature also plays a role, with a temperature of 27±2°C providing ideal conditions for herbicide decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One common method uses dimethyl carbonate as the methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide . The reaction is carried out at elevated temperatures (around 150°C) for several hours to achieve optimal conversion and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents like dimethyl carbonate is preferred to minimize toxic by-products and waste. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4,6-Dimethoxypyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (4,6-dimethoxypyrimidin-2-yl)formaldehyde or (4,6-dimethoxypyrimidin-2-yl)carboxylic acid.
Reduction: Formation of (4,6-dimethoxypyrimidin-2-yl)methane.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(4,6-Dimethoxypyrimidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Comparison with Similar Compounds
2-amino-4,6-dimethoxypyrimidine: A closely related compound with similar structural features but different functional groups.
4,6-dimethoxypyrimidin-2-yl)carbamoyl derivatives: Compounds with carbamoyl groups attached to the pyrimidine ring.
Properties
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3,10H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBSNKFVKVULPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560953 |
Source


|
| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125966-88-3 |
Source


|
| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
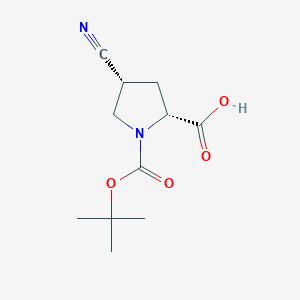


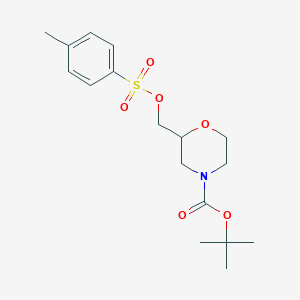
![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)
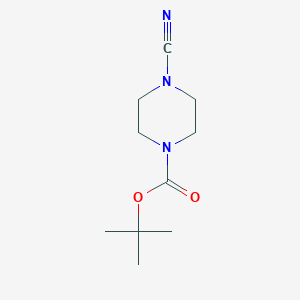
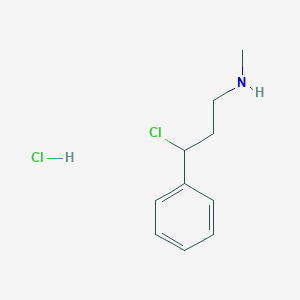


![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)

